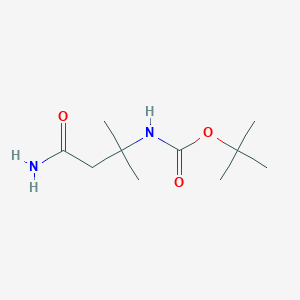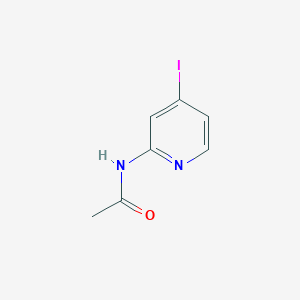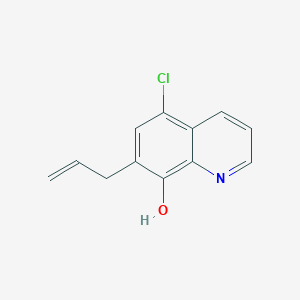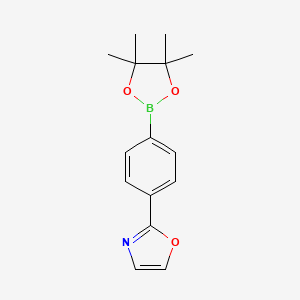
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a propynyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and propyne are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The tert-butyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the tert-butyl and propynyl groups influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Lacks the propynyl group, making it less reactive in certain reactions.
4-tert-butylphenol: Contains only one tert-butyl group, resulting in different chemical properties.
2,6-di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features but different applications.
Uniqueness
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is unique due to the presence of both tert-butyl and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H24O |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-prop-1-ynylphenol |
InChI |
InChI=1S/C17H24O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,1-7H3 |
InChI Key |
MHMQZHPQBIEPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)




![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)

